![molecular formula C8H9ClF3N3 B2835975 2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride CAS No. 1225613-82-0](/img/structure/B2835975.png)
2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride, also known as Guanidine, N-[2-fluoro-5-(trifluoromethyl)phenyl]-, hydrochloride (1:1), is a chemical compound with the molecular formula C8H7F4N3.ClH . It is also referred to as 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds has been described via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI . Another study reported the use of ω-TA derived from Vitreoscilla stercoraria DSM 513 to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H7F4N3.ClH/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14;/h1-3H,(H4,13,14,15);1H . The molecular weight of the compound is 203.16400 .Applications De Recherche Scientifique
DNA Isolation and Protein Studies
Guanidine hydrochloride, a related compound, is prominently utilized in the isolation of RNA and DNA from eukaryotic cells, indicating its potential utility in genetic research and biotechnology. The ability to prepare intact and readily digestible DNA from a range of tissues and cell lines highlights its significance in molecular biology (Bowtell, 1987). Additionally, its role in the folding and refolding of proteins, particularly in stabilizing the molten globule state of proteins, underlines its importance in understanding protein structure and function (Hagihara et al., 1993).
Chemical Synthesis
Guanidine hydrochloride is also a key reagent in the synthesis of complex organic compounds, such as perfluoroalkylpyrimidines and perfluoroalkyl-s-triazines, which have applications in materials science and possibly in the development of pharmaceuticals and agrochemicals (Furin et al., 2001).
Analytical Chemistry
In the field of analytical chemistry, guanidine hydrochloride has been employed for the resolubilization of TCA-precipitated plant proteins for 2-D electrophoresis, facilitating the study of protein compositions in plants and possibly aiding in the identification of novel proteins with unique functions (Zhang et al., 2011).
Orientations Futures
While specific future directions for 2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride are not mentioned in the literature, research on similar compounds suggests potential applications. For instance, a study reported that several benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives showed potent inhibitory activity against bacterial strains, providing new and potent structural leads for further antibiotic optimization strategies .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13;/h1-4H,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQENQRBBUXZTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
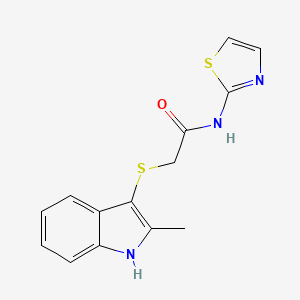
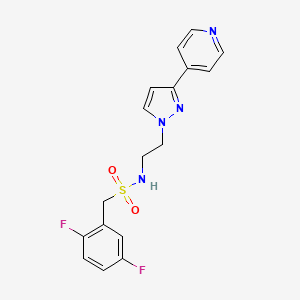
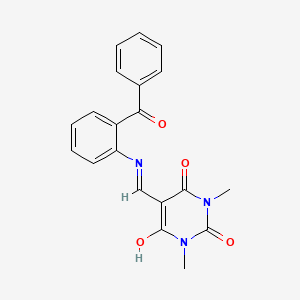
![N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2835898.png)
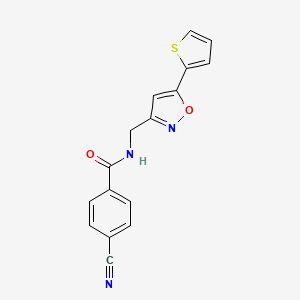

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2835902.png)
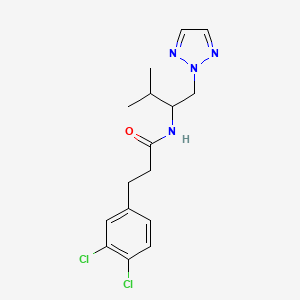
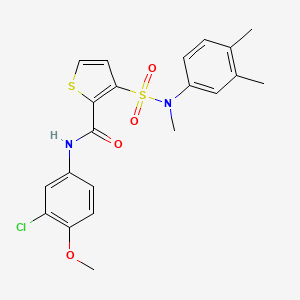
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)
![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)
![1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2835911.png)
